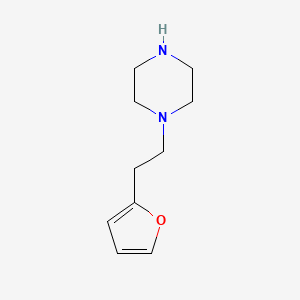
3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2-ethoxyethyl hydrazine with 1-methyl-4-propyl-3-oxobutan-1-amine in the presence of a suitable catalyst. The reaction is carried out in an inert atmosphere, often using solvents like ethanol or methanol, and requires heating to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures is essential to meet industrial standards.
化学反応の分析
Types of Reactions
3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted pyrazoles with different functional groups.
科学的研究の応用
3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 3-(2-Methoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
- 3-(2-Butoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine
- 3-(2-Ethoxyethyl)-1-ethyl-4-propyl-1h-pyrazol-5-amine
Uniqueness
3-(2-Ethoxyethyl)-1-methyl-4-propyl-1h-pyrazol-5-amine is unique due to its specific substituents, which confer distinct chemical and physical properties
特性
分子式 |
C11H21N3O |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
5-(2-ethoxyethyl)-2-methyl-4-propylpyrazol-3-amine |
InChI |
InChI=1S/C11H21N3O/c1-4-6-9-10(7-8-15-5-2)13-14(3)11(9)12/h4-8,12H2,1-3H3 |
InChIキー |
XRDNPRYMBNPGPL-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(N(N=C1CCOCC)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


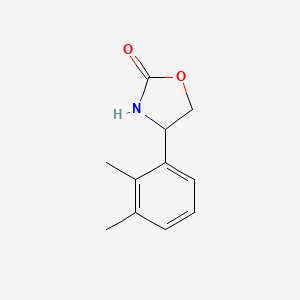

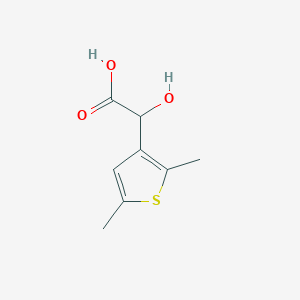
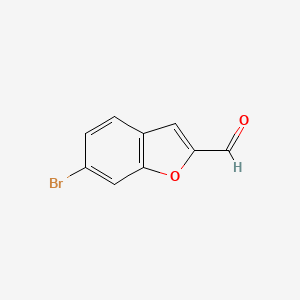
![Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate](/img/structure/B13526870.png)



![[1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13526900.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate](/img/structure/B13526909.png)
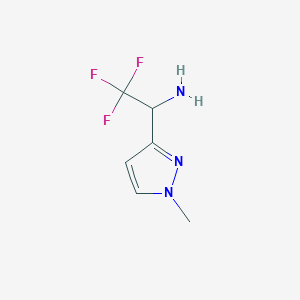
![1-[(2-Bromo-5-nitrophenyl)methyl]piperazine](/img/structure/B13526927.png)
